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Compound of Interest

Compound Name: Methyl 7-methyl-4-oxooctanoate
CAS No.: 53663-32-4
Cat. No.: B1615037
Get Quote
. J

Executive Summary

Methyl 7-methyl-4-oxooctanoate (CAS: 53663-32-4) is a bifunctional aliphatic intermediate
characterized by a

-keto ester motif and a terminal isopentyl (3-methylbutyl) branch.[1][2] Its structural duality—
possessing both an electrophilic ketone and an ester moiety separated by two methylene units
—makes it a potent "1,4-dicarbonyl equivalent” for the synthesis of 5-membered heterocycles
(furans, pyrroles, thiophenes) and

-lactones.

This molecule is particularly valued in medicinal chemistry and natural product synthesis for
introducing the isopentyl side chain, a common hydrophobic pharmacophore found in
terpenoids, leucine-derived metabolites, and specific pheromones.

Chemical Profile
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Property Detail
Chemical Name Methyl 7-methyl-4-oxooctanoate
CAS Number 53663-32-4

Molecular Formula

Molecular Weight 186.25 g/mol
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Synthetic Utility & Mechanism

The utility of Methyl 7-methyl-4-oxooctanoate stems from its ability to undergo
cyclodehydration and reductive cyclization.

Heterocycle Synthesis (The Paal-Knorr Logic)
Although a

-keto ester is not a 1,4-diketone (which yields furans/pyrroles directly), it serves as a masked
1,4-dicarbonyl system.

e Pyrrolidinones: Reaction with primary amines (
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) under dehydrating conditions yields 5-isopentyl-pyrrolidin-2-ones (lactams).

o Furans/Pyrroles: Conversion of the ester to a ketone (e.g., via Grignard) or reduction to an
aldehyde generates a true 1,4-dicarbonyl, which then rapidly cyclizes to 2,5-disubstituted
furans or pyrroles.

Lactone Formation

Selective reduction of the C4-ketone to a secondary alcohol results in spontaneous
intramolecular transesterification to form

-lactones (5-isopentyl-dihydro-2(3H)-furanone). This scaffold is ubiquitous in fruit flavorants and
pheromone synthesis.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this building

block.
. 5-isopentyl-gamma-butyrolactone
NaBH4 Reduction
+ Acid Cyclization (Flavor/Fragrance)

R-NH2, H2
Reductive Amination

LiAIH4
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Figure 1: Divergent synthesis pathways from Methyl 7-methyl-4-oxooctanoate.

Methyl 7-methyl-4-oxooctanoate
(Building Block)
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Figure 1: Divergent synthesis pathways from Methyl 7-methyl-4-oxooctanoate.
Experimental Protocols

Protocol A: Preparation of the Building Block
(Organocadmium Route)
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Note: This historical protocol is the primary cited method for high-yield synthesis of this specific
keto-ester, avoiding the over-alkylation common with Grignard reagents.

Objective: Synthesize Methyl 7-methyl-4-oxooctanoate from Methyl succinyl chloride.

Reagents:

Magnesium turnings (1.2 eq)

1-Bromo-3-methylbutane (Isopentyl bromide) (1.2 eq)

Cadmium Chloride (

) (anhydrous, 0.6 eq)[3]

Methyl 4-chloro-4-oxobutyrate (Methyl succinyl chloride) (1.0 eq)

Solvents: Anhydrous Ether, Benzene (or Toluene as a safer alternative).
Step-by-Step Procedure:
e Grignard Formation: In a dry 3-neck flask under

, generate isopentylmagnesium bromide from Mg turnings and 1-bromo-3-methylbutane in
anhydrous ether. Reflux for 1 hour.

e Transmetallation: Cool the Grignard solution to 0°C. Add anhydrous
in portions.

o Mechanism:[4][5]

o Reflux for 45 mins until the Gilman test is negative (indicating consumption of Grignard).
Distill off ether and replace with anhydrous Toluene.

e Acylation: Cool the organocadmium suspension to 0°C. Add Methyl succinyl chloride
dropwise.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1615037/docs?utm_src=pdf-body#application-note-methyl-7-methyl-4-oxooctanoate-as-a-building-block-1-2
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-003-00138
https://www.researchgate.net/publication/313896780_Practical_Synthesis_of_Methyl_7-3-hydroxy-5-oxocyclopent-1-en-1-yl-heptanoate
http://www.orgsyn.org/demo.aspx?prep=CV6P0807
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615037?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Critical Control: Organocadmium reagents react with acid chlorides but are too unreactive
to attack the ester group, ensuring chemoselectivity.

o Workup: Reflux for 1 hour. Quench with dilute

and ice. Extract with ether.[6][3][5] Wash with water, bicarbonate, and brine.

 Purification: Dry over

and concentrate. Purify via vacuum distillation or flash chromatography (Hexane/EtOAcC).

Protocol B: Reductive Cyclization to 5-isopentyl- -
butyrolactone

Objective: Convert the keto-ester to the corresponding lactone (flavor/fragrance intermediate).
Reagents:
o Methyl 7-methyl-4-oxooctanoate (1.0 eq)

e Sodium Borohydride (

) (0.5 eq)

» Methanol (Solvent)
e HCI (6N)
Step-by-Step Procedure:

 Dissolution: Dissolve 10 mmol of Methyl 7-methyl-4-oxooctanoate in 30 mL of methanol.
Cool to 0°C.[4]

e Reduction: Add

(5 mmol) portion-wise over 15 minutes. Monitor gas evolution.[6][3]

o Observation: The ketone is reduced to the secondary alcohol; the ester remains largely
intact at this temperature.
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» Cyclization: Stir at room temperature for 2 hours. Acidify carefully with 6N HCI to pH 1.

o Mechanism:[4][5] Acid catalysis promotes the intramolecular attack of the new hydroxyl
group onto the ester carbonyl, releasing methanol and forming the 5-membered lactone
ring.

« Isolation: Stir for 1 hour. Evaporate methanol. Extract the agueous residue with
Dichloromethane (DCM).

 Yield: Expected yield >85%. Product is a clear oil with a characteristic fatty/fruity odor.

Detailed Mechanistic Pathway (Graphviz)

The following diagram details the organocadmium synthesis mechanism, highlighting the
chemoselectivity that makes this building block accessible.

Methyl Succinyl Chloride Di(isopentyl)cadmium
(CI-CO-CH2-CH2-COOMe) ((R¥4e))

Nucleophilic Attack (Cd-C bond) / Nucleophilic Attack (Cd-C bond)

: Tetrahedral Intermediate
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Elimination of CdCI2 -

Key Feature: Cd reagents are
Methyl 7-methyl-4-oxooctanoate less reactive than Grignards,
preventing attack on the Ester.

Click to download full resolution via product page

Figure 2: Chemoselective synthesis via Organocadmium reagents.

Safety & Handling

» Cadmium Toxicity: Protocol A involves Cadmium, a highly toxic heavy metal and carcinogen.
All weighing and reactions must be performed in a certified fume hood. Waste must be
segregated as "Heavy Metal Waste."
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Flammability: The keto-ester is combustible. Keep away from open flames.

Storage: Store at 2-8°C under inert gas (

or Ar) to prevent oxidation of the methyl branch or hydrolysis of the ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: Methyl 7-methyl-4-oxooctanoate as a
Building Block[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615037/docs#application-note-methyl-7-methyl-4-
oxooctanoate-as-a-building-block-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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